Product packaging for Benzophenone dimethyl ketal(Cat. No.:CAS No. 2235-01-0)

Benzophenone dimethyl ketal

Cat. No.: B1265805
CAS No.: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Context within Benzophenone (B1666685) Derivatives

Benzophenone dimethyl ketal is a derivative of benzophenone, a diarylketone consisting of two phenyl groups attached to a carbonyl group. rsc.orgwikipedia.org The defining feature of this compound is the replacement of the carbonyl oxygen of benzophenone with two methoxy (B1213986) groups (-OCH₃) attached to the same carbon atom. chemeo.comnist.gov This structural modification from a ketone to a ketal significantly alters the chemical properties and reactivity of the molecule.

Ketals are generally stable under neutral or basic conditions but are susceptible to hydrolysis back to the parent ketone and alcohol in the presence of an acid catalyst. smolecule.comacs.org This characteristic makes ketals, including this compound, useful as protecting groups for ketones in multi-step organic syntheses. smolecule.comlearncbse.in The two phenyl rings in the structure contribute to its aromaticity and provide sites for various chemical modifications. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₆O₂ sigmaaldrich.com
Molar Mass 228.29 g/mol sigmaaldrich.com
Appearance White to light yellow powder/crystal
Melting Point 105-107 °C guidechem.com
Boiling Point 290 °C guidechem.com
Density 1.059 ± 0.06 g/cm³ (Predicted)
Flash Point 101.8 °C
Vapor Pressure 0.0037 mmHg at 25°C
Refractive Index 1.542
CAS Number 2235-01-0 nist.govsigmaaldrich.com

Evolution of Research Perspectives on this compound

Initial research on this compound and other ketals focused on their synthesis and reactivity, particularly their role as protecting groups in organic synthesis. smolecule.comacs.org The ability to protect a ketone functional group from unwanted reactions and then deprotect it under specific conditions was a significant advancement in the synthesis of complex organic molecules.

More recently, research has expanded to explore other applications of this compound, driven by a deeper understanding of its photochemical properties. smolecule.commdpi.com A significant area of investigation is its use as a photoinitiator in polymerization reactions. smolecule.commdpi.com When exposed to ultraviolet (UV) light, this compound can generate free radicals that initiate the polymerization of monomers, a process crucial in the development of UV-curable coatings, adhesives, and inks. guidechem.comsmolecule.com

Furthermore, the broader class of benzophenone derivatives has been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgnih.gov While research on the specific biological activities of this compound is less extensive than for other derivatives, its role as a precursor in the synthesis of pharmacologically active benzophenones highlights its importance in medicinal chemistry. nih.gov The ongoing exploration of benzophenone derivatives continues to open new avenues for the application of compounds like this compound in materials science and drug discovery. 360iresearch.comresearchgate.net

Table 2: Key Research Applications of this compound

Application Area Description of Research Focus
Organic Synthesis Utilized as a protecting group for the carbonyl functionality of ketones. smolecule.comlearncbse.in
Polymer Chemistry Employed as a photoinitiator for UV-induced polymerization in coatings, adhesives, and plastics. guidechem.comsmolecule.commdpi.com
Materials Science Investigated as a component in the development of organic light-emitting diodes (OLEDs) and other advanced materials. smolecule.com
Medicinal Chemistry Serves as an intermediate in the synthesis of various biologically active benzophenone derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176884
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-01-0
Record name 1,1′-(Dimethoxymethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2235-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Dimethoxymethylene)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(dimethoxymethylene)bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Photochemical Reactivity and Photoinitiation Mechanisms of Benzophenone Dimethyl Ketal

Mechanism of Photoinitiation in Photopolymerization

Photoinitiators are broadly classified into two types based on their mechanism of radical generation: Type I (cleavage) and Type II (hydrogen abstraction). Benzophenone (B1666685) dimethyl ketal is a Type I photoinitiator, characterized by the homolytic cleavage of a bond within the molecule upon excitation. acs.org

Upon absorption of UV radiation, the benzophenone dimethyl ketal molecule is promoted to an excited electronic state. From this excited state, it undergoes a rapid intersystem crossing to a triplet state. nih.gov The key photochemical event for BDK is the subsequent α-cleavage (Norrish Type I reaction), where the carbon-carbon bond between the carbonyl group (or its ketal equivalent) and one of the phenyl rings breaks. nih.gov

This cleavage is a homolytic fission, resulting in the formation of two distinct radical species: a benzoyl radical and a substituted benzyl (B1604629) radical. These free radicals are the active species that initiate the polymerization of monomers and oligomers, such as acrylates, in a formulation. smolecule.comacs.org This process is highly efficient and allows for rapid curing of coatings, adhesives, and plastics. smolecule.com In contrast, under acidic conditions, BDK can undergo hydrolysis to produce benzophenone and methanol (B129727). smolecule.com

The general mechanism can be summarized as:

Excitation : BDK + hν (UV light) → [BDK]* (Excited State)

α-Cleavage : [BDK]* → Benzoyl Radical + Substituted Benzyl Radical

Initiation : Radicals + Monomer → Polymer Chain Growth

This mechanism is characteristic of ketal compounds used as photoinitiators, such as the closely related benzil (B1666583) dimethyl ketal. kent.ac.ukgoogle.com

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event (e.g., bond cleavage) divided by the number of photons absorbed. For Type I photoinitiators, a high quantum yield of dissociation is desirable for efficient polymerization.

Influence of Molecular Structure on Photochemical Properties

The specific structure of this compound, particularly the presence of the two methoxy (B1213986) groups on the central carbon atom, is crucial to its function and distinguishes it from other initiators. smolecule.com

While electron-donating groups like methoxy groups can sometimes decrease reactivity in other chemical reactions by reducing the electrophilicity of a reaction center, their effect in the photochemical cleavage of BDK is overwhelmingly positive for its role as a photoinitiator. nih.govbeilstein-journals.org

The photochemical behavior of this compound is distinct from that of the parent compound, benzophenone. This difference is the primary reason for their different applications in photopolymerization.

Benzophenone (BP) : Benzophenone is a classic Type II photoinitiator. researchgate.net Upon UV excitation, it does not typically undergo cleavage. Instead, it abstracts a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine or an alcohol) to form a ketyl radical. researchgate.net Both the ketyl radical and the radical formed on the co-initiator can then initiate polymerization. This mechanism makes its efficiency dependent on the presence and nature of the co-initiator.

This compound (BDK) : As a Type I photoinitiator, BDK's primary photochemical pathway is intramolecular α-cleavage, generating radicals directly without the need for a co-initiator. smolecule.comacs.org This makes it a more direct and often more efficient initiator, especially in systems lacking suitable hydrogen donors.

Other Derivatives : Benzil dimethyl ketal (often sold as Irgacure 651) is another Type I photoinitiator that is structurally and mechanistically very similar to BDK. kent.ac.ukresearchgate.net Other derivatives, such as those with hydroxyl or methyl substitutions on the phenyl rings, can also exhibit altered photochemical properties. nih.gov For example, the introduction of methyl groups can increase thermal stability. The key distinction remains the mechanism of radical generation: cleavage (Type I) versus hydrogen abstraction (Type II).

Advanced Photoinitiator Systems Utilizing this compound

To meet the demands of advanced applications, this compound and similar ketal-based structures are incorporated into more complex initiator systems. These systems aim to improve properties such as solubility, reduce migration, and control polymerization on a micro-scale.

One approach involves creating polymeric photoinitiators , where the benzophenone or ketal moiety is chemically bonded to a polymer backbone. This can lead to enhanced photopolymerization efficiency and improved control over the process compared to their small-molecule counterparts.

Another strategy is the development of multi-component photoinitiator systems . BDK can be used in mixtures with other photoinitiators, such as alpha-amino ketones or oxime esters, to create a blend with tailored absorption characteristics and reactivity. google.com

Furthermore, advanced research focuses on creating structured and functional initiator systems. This includes the development of water-soluble photoinitiators for biomedical applications, which can be achieved by chemically modifying the initiator structure or by forming inclusion complexes with molecules like cyclodextrins. nih.gov A novel approach involves the use of supramolecular photoinitiators , where benzophenone-functionalized molecules are designed to self-assemble into structures like gels. chemrxiv.org These structured assemblies can act as templates, allowing for spatially controlled polymerization and the fabrication of materials with intricate designs and tuned mechanical properties. chemrxiv.org

Synergistic Effects with Amine Co-initiators

The effectiveness of the synergistic effect is highly dependent on the structure of the amine and its concentration. Different amine structures will have variable impacts on the rate of polymerization depending on the photoinitiator type. cnrs.fr Research has shown that long-chain alkyldimethylamines can perform as efficiently as commonly used amine synergists like N-methyl-N,N-diethanolamine (MDEA) when paired with benzophenone to initiate the polymerization of acrylates. google.com

For instance, comparative studies using photo-Differential Scanning Calorimetry (photo-DSC) have demonstrated that various long-chain alkyldimethylamines produce polymerization exotherms comparable to the MDEA standard when used on an equimolar basis with benzophenone. google.com This indicates that the choice of amine can be optimized for specific formulation requirements such as solubility and low extractability without sacrificing performance. google.com

Table 1: Comparison of Polymerization Exotherms for Benzophenone with Various Amine Synergists

Data shows the average photo-DSC exotherm for the polymerization of 1,6-hexanediol (B165255) diacrylate (HDDA) initiated by 1.42% benzophenone and an equimolar concentration of different amine synergists. google.com

Amine SynergistAverage Photo-DSC Exotherm (mW)
N-methyl-N,N-diethanolamine (MDEA)70
Alkyldimethylamine (ADMA 16)71
Alkyldimethylamine (ADMA 12)67
Alkyldimethylamine (ADMA 18)65

Furthermore, the concentration and ratio of the synergist to the photoinitiator are critical. Studies with synergists like SynerPI® in combination with Benzyl Dimethyl Ketal (BDK) have shown that an optimal ratio exists to maximize performance. ethox.com For example, in a pigmented UV-curable formulation, a SynerPI® to BDK ratio of 1.25:1 was found to be optimal for cure depth. ethox.com Deviating from this ratio, either by increasing or decreasing it, resulted in a significant reduction in cure depth. ethox.com This highlights the importance of precise formulation to achieve desired material properties.

The addition of amine synergists can markedly improve both the kinetics of polymerization and the depth of cure. pcimag.com These co-initiators enhance the efficiency of the photoinitiation process, which is crucial for ensuring that thicker layers of a formulation are adequately polymerized. mdpi.com Novel synergist chemistries have been developed that can boost the efficacy of photoinitiators like benzophenone and BDK to such an extent that the photoinitiator concentration can be reduced by as much as 50% without a discernible loss in properties. pcimag.com

This enhancement allows formulations with reduced photoinitiator content to achieve full cure, whereas they would be unable to do so without the synergist. pcimag.com The improved kinetics and cure depth are particularly beneficial in industrial applications where fast and complete curing is required. cnrs.fr

Table 2: Optimization of Synergist Ratio for Benzyl Dimethyl Ketal (BDK)

Effect of varying the SynerPI® to BDK ratio on the cure depth of a pigmented UV-curable formulation. ethox.com

SampleBDK (%)SynerPI® (%)SynerPI®:BDK RatioDry Film Thickness (mils)
Control (TPO)00N/A6.9
BDK Only2.500:14.5
Optimized Ratio2.02.51.25:17.2
Reduced Ratio2.52.51:15.8
Increased Ratio1.252.52:15.4

Development of Novel Benzophenone-Based Photoinitiators

To overcome some limitations of traditional benzophenone systems, such as their absorption range being primarily in the UV spectrum, significant research has been devoted to developing novel benzophenone-based photoinitiators. researchgate.netresearchgate.net The goal is to create new structures with enhanced light absorption properties, particularly extending into the visible light range for use with modern light sources like LEDs. researchgate.netmdpi.com

A successful strategy has been the creation of hybrid structures that combine the benzophenone scaffold with electron-donating moieties like carbazole (B46965) and triphenylamine. rsc.orgresearchgate.net These novel photoinitiators, such as benzophenone-triphenylamine (BT) and benzophenone-carbazole (BC) derivatives, exhibit significantly improved photochemical properties. rsc.org The formation of these hybrid structures leads to a red-shift in the absorption maxima and a strong enhancement of their molar extinction coefficients. rsc.orgsci-hub.se This allows them to absorb light more effectively at longer wavelengths. sci-hub.se For example, benzophenone-triphenylamine compounds have demonstrated better hydrogen abstraction abilities than the commercial photoinitiator 2-isopropylthioxanthone, both with and without the presence of amines. rsc.org

The enhanced light-harvesting properties of these novel hybrid photoinitiators make them highly suitable for photopolymerization under LED irradiation, typically at wavelengths like 365 nm, 385 nm, or 405 nm. researchgate.netresearchgate.net Many commercial photoinitiators are sensitive only to UV light from traditional mercury lamps and cannot be activated efficiently by the narrow emission bands of LEDs. researchgate.net The new benzophenone-carbazole and benzophenone-triphenylamine structures effectively initiate the free radical polymerization of acrylates under LED light, achieving high final monomer conversions. mdpi.comrsc.org Some of these novel compounds can even function as monocomponent Type II photoinitiators, where the hydrogen abstraction occurs intramolecularly between the benzophenone and carbazole/triphenylamine moieties, eliminating the need for a separate co-initiator. mdpi.com This makes them promising candidates for applications like 3D printing. researchgate.netrsc.org

Multi-component Photoinitiating Systems

The efficiency of benzophenone-based photoinitiators can be further amplified by using them in multi-component systems. These systems typically consist of the photoinitiator (sensitizer), a co-initiator (like an amine), and often a third component, such as an iodonium (B1229267) salt. mdpi.com The combination of these components can lead to a synergistic effect, resulting in faster polymerization rates and higher conversion of functional groups compared to two-component systems. mdpi.com

Advanced Applications in Polymer Science and Materials Engineering

UV-Curable Coatings and Inks

Benzophenone (B1666685) Dimethyl Ketal is widely utilized in the formulation of UV-curable coatings and inks due to its efficiency in initiating polymerization upon exposure to UV radiation. nih.gov This rapid curing process is critical for high-speed industrial printing and coating applications.

The efficiency of a photoinitiator is determined by its curing kinetics and the final degree of monomer-to-polymer conversion. The study of the decay kinetics of benzophenone ketyl free radicals provides insight into the curing process. In a polymer matrix, the process involves the initial rapid decay of the triplet state of benzophenone, followed by the decay of the ketyl radical within the polymer cage and subsequently in the polymer bulk. rsc.orgresearchgate.net

The rate of polymerization and the degree of conversion are crucial for the final properties of the cured material. nih.gov Studies on urethane-acrylate based photo-inks have shown that photopolymerization rates and double-bond conversion are temperature-dependent and can be optimized by adjusting the monomer composition. semanticscholar.org A higher degree of conversion in dental composites, for instance, is directly correlated with improved mechanical properties and stability. nih.govnih.govcda-adc.ca

Table 1: Decay Kinetics of Benzophenone Ketyl Radical in a Poly(ethylene-co-butylene) Film

Parameter Value Description Source
Triplet State (³B) Lifetime (τT)* ≈ 200 ns The initial fast decay of the excited triplet state of benzophenone. rsc.orgresearchgate.net
Cage Decay Lifetime (τc) ≈ 1 μs The decay of the benzophenone ketyl radical within the polymer cage (geminate recombination). rsc.orgresearchgate.net
Bulk Decay Lifetime (τb) ≈ 100 μs The decay of the benzophenone ketyl radical in the polymer bulk. rsc.org
Activation Energy (Cage Decay) 6 kcal mol⁻¹ The energy barrier for the radical recombination within the polymer cage. rsc.orgresearchgate.net

| Activation Energy (Bulk Recombination) | 7 kcal mol⁻¹ | The energy barrier for the radical recombination in the polymer bulk. | rsc.orgresearchgate.net |

The effectiveness of a photoinitiator is dependent on its ability to absorb light at the wavelengths emitted by the UV source. Benzophenone exhibits a characteristic UV absorption spectrum with a maximum absorption peak that allows it to be efficiently activated by standard UV curing lamps. researchgate.netnist.govbris.ac.uk In pigmented coatings, the presence of pigments can scatter and absorb the UV light, reducing the amount of light that reaches the photoinitiator. Therefore, the choice of photoinitiator and its absorption characteristics are critical for ensuring sufficient cure depth, especially in thick or heavily pigmented coatings. The absorption spectrum of the photoinitiator must be matched with the emission spectrum of the light source to optimize light penetration and achieve uniform curing throughout the coating thickness. mdpi.com

Adhesives and Plastics

In the realm of adhesives and plastics, benzophenone derivatives play a crucial role in promoting crosslinking, which enhances the mechanical and thermal properties of the final products.

Benzophenone-containing copolymers have been shown to be effective in creating adhesive micropads through photochemical crosslinking. researchgate.netuhasselt.be When exposed to UV light, the benzophenone moieties initiate crosslinking within the polymer, forming a dense and robust network. researchgate.net This process significantly increases the adhesive strength of the material. Research has demonstrated that by optimizing the concentration of benzophenone groups and the UV exposure time, a balance of high adhesive strength and ductility can be achieved. researchgate.netuhasselt.be The resulting crosslinked polymer performs better than many conventional adhesives due to its high stiffness and cohesive strength. researchgate.net

Dental Resins and Composites

While camphorquinone (B77051) (CQ) has traditionally been the most common photoinitiator in dental composites, there is ongoing research into alternative initiators to improve aesthetic properties and curing efficiency. nih.govresearchgate.netnih.govresearchgate.netnih.gov Benzophenone and its derivatives are among the photoinitiators being investigated for this purpose. nih.govresearchgate.netnih.govnih.gov

The performance of a dental composite is heavily influenced by the degree of conversion (DC) of the monomer resin into a polymer network. nih.govnih.gov A higher DC generally leads to superior mechanical properties, such as hardness and flexural strength, and greater biocompatibility due to lower amounts of leachable residual monomers. nih.govcda-adc.camdpi.comresearchgate.netresearchgate.netnih.gov

Table 2: Comparative Properties of Dental Composites with Different Photoinitiators

Property Composite with CQ+EDMAB Composite with TPO Composite with TPO+EDMAB Source
Absorbed Power Density (mW/cm³) 364 223 N/A researchgate.netnih.gov
Polymerization Reaction Speed Slower Faster Faster researchgate.netnih.gov

| Depth of Cure (mm) | 6.3 ± 0.4 | 4.3 ± 0.1 | 4.2 ± 0.3 | researchgate.netnih.gov |

Note: This table compares Camphorquinone (CQ) with Trimethylbenzoyl-diphenyl-phosphine oxide (TPO), another photoinitiator, to illustrate the type of research conducted in the field. Specific data for Benzophenone Dimethyl Ketal in such a direct comparison was not available in the searched literature.

Organic Light-Emitting Diodes (OLEDs) Research

The unique electronic properties of the benzophenone core have made its derivatives attractive candidates for use in organic light-emitting diodes (OLEDs), particularly as host materials in the emissive layer.

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device efficiency and stability. It must possess a high triplet energy to effectively transfer energy to the phosphorescent dopant (emitter) and prevent energy back-transfer. nih.govresearchgate.netnoctiluca.eu Benzophenone-based materials are investigated for this purpose due to the inherent high triplet state energy of the benzophenone moiety. nih.govresearchgate.net

The molecular structure of the host material also dictates its charge transport properties. A desirable host should exhibit bipolar charge transport, meaning it can effectively transport both electrons and holes, to ensure a balanced charge recombination zone within the emissive layer. The twisted structure of the benzophenone framework can help to reduce intermolecular interactions, which is beneficial for forming stable amorphous films—a crucial requirement for OLED fabrication. nih.govnoctiluca.eu Research on various benzophenone derivatives has shown that their HOMO and LUMO energy levels can be tuned by adding different chemical groups, allowing for the optimization of charge injection and transport. nih.gov

PropertyDesired Characteristic for OLED HostBenzophenone Derivative PerformanceReference
Triplet Energy (ET)High (> ET of dopant)2.53 eV–3.02 eV nih.gov
Glass Transition Temp (Tg)High (>100°C) for morphological stabilityHigh thermal stability reported noctiluca.eu
Charge TransportBipolar (balanced hole and electron transport)Can be tuned through molecular design nih.govnoctiluca.eu
Film MorphologyStable and amorphousTwisted geometry aids amorphous film formation nih.govnoctiluca.eu

Macroinitiators for Hydrophilic Coatings

The concept of a macroinitiator involves a polymer chain that has initiating sites from which a second polymer chain can be grown. Benzophenone derivatives can be incorporated into polymer backbones to create such macroinitiators. When exposed to UV light, the benzophenone units can initiate the graft polymerization of a second monomer from the surface of a material, thereby creating a coating with specific properties.

For instance, benzophenone can be used to graft-photopolymerize hydrophilic monomers onto a hydrophobic polymer surface, such as poly(dimethylsiloxane) (PDMS). researchgate.net This process can render the surface more hydrophilic. While specific research on this compound as a macroinitiator for hydrophilic coatings is not widely published, the principle is based on the photoreactivity of the benzophenone core. Supramolecular structures formed from benzophenone-functionalized molecules have been used as templates for spatially controlled photopolymerization, demonstrating the versatility of using benzophenone as an initiating species for creating structured polymer materials. nih.gov This approach could be extended to create hydrophilic coatings by polymerizing monomers like hydroxyethyl (B10761427) acrylate (B77674) around a benzophenone-containing template. nih.gov

Mechanistic and Kinetic Studies of Benzophenone Dimethyl Ketal Reactions

Hydrolysis Kinetics and Influencing Factors

The hydrolysis of ketals, such as benzophenone (B1666685) dimethyl ketal, is a fundamental reaction that typically proceeds via an acid-catalyzed mechanism. chemistrysteps.com The kinetics of this process are sensitive to the surrounding chemical environment, including the solvent and the nature of the acidic catalyst.

The rate of hydrolysis of benzophenone ketals is significantly influenced by the solvent system and the presence of catalysts. Studies conducted in aqueous dioxane with various buffers have demonstrated these effects. acs.org For instance, the hydrolysis is catalyzed by buffer acids, and the catalytic coefficients for these acids, as well as for the hydrogen ion, can be determined from kinetic data. acs.org

Computational studies on dimethyl ketal hydrolysis show that in pure water, three potential catalysts exist: water itself, the hydronium ion (H₃O⁺), and the hydroxide (B78521) ion (OH⁻). ic.ac.uk The hydronium ion-catalyzed route is significantly more accessible at ambient temperatures, with a calculated free energy barrier of 16.2 kcal/mol. ic.ac.uk In contrast, the barrier for the hydroxide anion-catalyzed route is much higher (34.1 kcal/mol), rendering it insignificant. ic.ac.uk The uncatalyzed reaction with water is also very slow. This highlights the essential role of acid catalysis in ketal hydrolysis. ic.ac.uk The use of co-solvents can also tune the kinetics of hydrolysis reactions. nih.gov The variation in activation enthalpy in different solvent mixtures, such as alcohol-water solutions, can be interpreted in terms of changes in the solvent structure. rsc.org

The hydrolysis of benzophenone ketals is a classic example of a reaction that exhibits general acid catalysis. acs.orgacs.org This phenomenon has been observed in studies using buffers such as chloroacetate (B1199739) and dichloroacetate (B87207) in a 50% dioxane-water mixture. acs.org General acid catalysis is confirmed when the reaction rate is dependent on the concentration of the undissociated buffer acid. acs.orggla.ac.uk

The mechanism for the hydrolysis of benzophenone ketals can shift depending on the structure of the ketal. acs.org Structural features that decrease the basicity of the ketal or increase the stability of the resulting alkoxycarbonium ion intermediate can shift the reaction mechanism from a specific acid-catalyzed (A1) pathway, where carbonium ion formation is rate-limiting, to a general acid-catalyzed (SE2) pathway, where proton transfer from the acid catalyst is the rate-limiting step. acs.org For benzophenone ketals, the presence of electron-withdrawing groups and the ability to form a stable carbocation intermediate favor the SE2 mechanism, which is characterized by general acid catalysis. acs.org

Kinetic data from these studies allow for the calculation of catalytic coefficients for various buffer acids.

Table 1: Catalytic Coefficients for the Hydrolysis of Benzophenone Diethyl Ketal in 50% Dioxane at 30°C

Buffer Acid k_HA (M⁻¹ min⁻¹)
Dichloroacetic acid 4.88
Chloroacetic acid 0.0485

This table is generated based on data reported for benzophenone diethyl ketal, a close analog of benzophenone dimethyl ketal, to illustrate the principles of general acid catalysis. Data extracted from studies on benzophenone ketal hydrolysis. acs.org

Photopolymerization Kinetics

Benzophenone and its derivatives, including this compound, are widely used as photoinitiators. They absorb UV light to generate reactive species that initiate polymerization. The kinetics of this process are critical for controlling the properties of the final polymer.

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the kinetics of photopolymerization. nih.gov The method allows for continuous monitoring of the chemical changes occurring during the reaction. In the polymerization of acrylate- or methacrylate-based resins, the key reaction is the conversion of carbon-carbon double bonds (C=C) into single bonds (C-C) to form the polymer backbone. nih.gov

The kinetics are followed by measuring the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration, which is typically located around 1638 cm⁻¹. nih.gov By comparing the peak height or area at any given time to its initial value, the degree of conversion (DC) can be calculated. This provides real-time data on the rate and extent of polymerization. nih.gov Studies show that photopolymerization kinetics often consist of multiple stages: a very fast initial stage during irradiation, a slower stage immediately following irradiation, and a very slow final stage that can continue for days. nih.gov

The rate of photopolymerization and the final degree of conversion are strongly dependent on both the photoinitiator concentration and the intensity of the curing light. scielo.brresearchgate.net

Increasing the photoinitiator concentration generally leads to a higher concentration of active radicals upon irradiation, which in turn increases the polymerization rate. researchgate.net However, there is often an optimal concentration. One study found that for a diacrylate monomer, the maximum conversion was achieved with a 3% (w/w) photoinitiator concentration at 30°C and a constant light intensity. researchgate.net

Conversely, other research has shown that beyond a certain point, increasing the initiator concentration may not increase the conversion rate or the maximum conversion. scielo.br This is because the limiting step can become the rate of formation of initial free radicals, which is dependent on the light intensity. scielo.br If the initiator concentration is very high, it can lead to increased light absorption at the surface, creating a gradient of free radicals and resulting in less homogeneous polymerization and potentially lower mechanical strength. scielo.br Therefore, the interplay between initiator concentration and light intensity is critical for optimizing the photopolymerization process.

Table 2: Factors Influencing Photopolymerization Kinetics

Factor Observation Source(s)
Photoinitiator Concentration An optimal concentration (e.g., 3% w/w) can exist for achieving maximum conversion. researchgate.net
Higher concentrations can lead to a gradient of free radicals and less homogeneous polymers. scielo.br
At a certain point, the conversion rate becomes independent of initiator concentration and is limited by light intensity. scielo.br
Light Intensity The formation of initial free radicals, a key rate-limiting step, is dependent on light intensity. scielo.br

Benzophenone moieties can be incorporated into polymer chains, often as pendent groups, to create photo-cross-linkable copolymers. acs.orgnih.gov Upon UV irradiation, the benzophenone group enters an excited triplet state and can abstract a hydrogen atom from a nearby polymer chain, creating two radicals that can then combine to form a covalent cross-link. acs.org

The kinetics of this photocross-linking can be monitored using UV-vis spectroscopy by observing the decrease in the characteristic absorbance of the benzophenone moiety (around 260 nm) as it is consumed during the reaction. acs.orgrsc.org The rate of cross-linking is influenced by several factors:

Polarity of the Polymer Matrix : The reactivity of the benzophenone group is sensitive to the polarity of its environment. In a series of zwitterionic copolymers, an increase in the hydrophilic (more polar) component led to a decrease in the cross-linking rate. acs.orgnih.gov

Thermal Properties : The glass transition temperature (Tg) of the polymer is a critical factor. If the irradiation is performed at a temperature below the Tg, the restricted movement of polymer segments can significantly reduce the cross-linking rate, as the reactive species cannot easily diffuse and combine. nih.gov

Substituents : Electron-withdrawing groups on the benzophenone ring can help stabilize the triplet radical and facilitate cross-linking, while electron-donating groups have the opposite effect. nih.gov

Location of Abstractable Hydrogens : The efficiency of cross-linking is higher when the hydrogen abstraction occurs on a group pendent to the polymer backbone, as this tends to favor the formation of cross-links over chain scission (dislinking) events. acs.org

Photocross-linking Kinetics of Benzophenone-Containing Copolymers

Effect of Irradiation Temperature and Polymer Properties

The kinetics of photochemical reactions involving this compound, particularly when incorporated into a polymer matrix, are significantly influenced by the irradiation temperature and the properties of the polymer itself. In the glassy state of a polymer, the progress of a photochemical reaction, such as the isomerization of azobenzene (B91143) residues which can be initiated by photosensitizers like benzophenone, is not governed by a single rate constant. Instead, the reaction kinetics are better described by a distribution of rate constants. This phenomenon is attributed to the heterogeneous environment within the polymer matrix, where variations in local free volume affect the ability of the photoactive moiety to undergo conformational changes.

The progress of such a reaction at a given time, t, can be represented by the equation:

α(t) = α(∞) [1 - erf(z) + (1/π)1/2 exp(-z2)]

where:

α(t) is the extent of the reaction at time t.

α(∞) is the extent of the reaction after infinite time.

z = (ln k0t + γE/RT) / (σE/RT)

k0 is a pre-exponential factor.

γ and σ are parameters that characterize the distribution of activation energies.

E is the activation energy.

R is the gas constant.

T is the temperature.

This model highlights that the rate of reaction is intimately linked to the distribution of free volume and the energy required for the creation of the additional free volume needed for the particular molecular motion of the reaction.

Furthermore, the properties of the polymer, such as its polarity and the spacing of reactive groups from the polymer backbone, can influence the reaction kinetics. The microenvironment provided by the polymer can affect the polarity around the reacting species, and the steric hindrance imposed by the polymer chain can impact the accessibility of the reactive site. researchgate.net For instance, the attack of a reagent on a polymer side chain has been shown to be highly dependent on the distance of the susceptible bond from the main chain. researchgate.net

Radical Chemistry and Excited State Dynamics

Properties of Excited Ketyl Radicals of Benzophenone Analogues

The photochemistry of benzophenone and its analogues often involves the formation of ketyl radicals. These radicals can exist in an excited state (BPH•(D1)) which exhibits distinct properties, including fluorescence and reactivity, that are influenced by the molecular structure. nih.govresearchgate.net The absorption spectrum of the benzophenone ketyl radical in its first excited state (BPH•(D1)) shows peaks around 350 nm and 480 nm. researchgate.net

The properties of these excited ketyl radicals, such as their fluorescence spectra and lifetimes, are significantly affected by the size and electronic characteristics of the aromatic rings attached to the carbonyl group. nih.gov For instance, substituting the phenyl groups with larger aromatic systems like naphthyl or biphenyl (B1667301) groups can alter the energy levels and decay pathways of the excited ketyl radical. nih.gov

A notable characteristic of the benzophenone ketyl radical is the unique quenching process of its excited state by a ground-state parent molecule. nih.gov The reactivity of these excited ketyl radicals has been demonstrated with various quenchers, including N,N-diethylaniline, where the reaction is believed to occur predominantly through electron transfer processes. researchgate.net

The lifetime of the excited state is influenced by conformational changes between the ground and excited states. A larger conformational change generally leads to a shorter lifetime of the D1 state. researchgate.net The decay of this excited state involves radiative (fluorescence) and non-radiative relaxation processes, as well as potential chemical reactions. researchgate.net

Table 1: Properties of Excited Ketyl Radicals of Benzophenone Analogues

CompoundAbsorption Maxima of Excited Radical (nm)Key Findings
Benzophenone Ketyl Radical350, 480 researchgate.netExhibits fluorescence; quenched by ground-state parent molecule. nih.gov
Naphthylphenylketone Ketyl RadicalNot specifiedFluorescence and properties are affected by the larger aromatic system. nih.gov
4-Benzoylbiphenyl Ketyl RadicalNot specifiedFluorescence and properties are affected by the larger aromatic system. nih.gov
Bis(biphenyl-4-yl)methanone Ketyl RadicalNot specifiedFluorescence and properties are affected by the larger aromatic system. nih.gov

Reactions of Excited-State Benzophenone Ketyl Radical in Ionic Liquids

The study of photochemical reactions in room-temperature ionic liquids (RTILs) has gained significant interest. The excited-state benzophenone ketyl radical (BPH•(D1)) has been investigated in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide (Bmim-TFSA). core.ac.ukrsc.org

Upon excitation, BPH•(D1) in Bmim-TFSA emits strong fluorescence, and its transient absorption and fluorescence spectra have been measured. core.ac.ukrsc.org The Stokes shift observed in Bmim-TFSA is approximately 1700 cm-1, a value close to that observed in the conventional organic solvent acetonitrile. core.ac.ukrsc.org This suggests that the polarity of the microenvironment around the excited ketyl radical in this ionic liquid is comparable to that of acetonitrile.

The fluorescence lifetime of BPH•(D1) in Bmim-TFSA was determined to be 5 ns, which is also similar to its lifetime in acetonitrile. core.ac.ukrsc.org This indicates that the non-radiative decay processes are not significantly altered by the ionic liquid environment compared to a conventional polar aprotic solvent.

The reactivity of the excited ketyl radical has also been explored in this medium. The rate constant for the reaction of BPH•(D1) with carbon tetrachloride (CCl4) in Bmim-TFSA was found to be (2.1 ± 0.4) × 109 M-1s-1. rsc.org This value is notably about ten times higher than what would be predicted based on the bulk viscosity of the ionic liquid. rsc.org This discrepancy suggests that the effective microscopic viscosity experienced by the reacting species is lower than the macroscopic bulk viscosity of the ionic liquid, a phenomenon that has implications for understanding reaction dynamics in these complex solvents. rsc.org

Table 2: Excited-State Benzophenone Ketyl Radical Dynamics in Different Media

SolventStokes Shift (cm-1)Fluorescence Lifetime (ns)Rate Constant with CCl4 (M-1s-1)
Bmim-TFSA1700 core.ac.ukrsc.org5 core.ac.ukrsc.org(2.1 ± 0.4) × 109 rsc.org
AcetonitrileSimilar to Bmim-TFSA core.ac.ukrsc.orgSimilar to Bmim-TFSA core.ac.ukrsc.orgNot specified
Methanol (B129727)Not specifiedNot specifiedNot specified

Dexter Energy Transfer Processes in Photosensitization

Benzophenone and its derivatives are effective photosensitizers, capable of absorbing light and transferring the excitation energy to another molecule, thereby initiating a photochemical reaction. nih.govnih.gov This energy transfer can occur through different mechanisms, with the Dexter energy transfer, or exchange energy transfer, being a prominent pathway for triplet-state sensitizers like benzophenone. nih.govchemrxiv.orglibretexts.org

The Dexter energy transfer is a short-range, non-radiative process that involves a bilateral exchange of electrons between the excited photosensitizer (donor) and a ground-state acceptor molecule. libretexts.org This mechanism is distinct from Förster resonance energy transfer (FRET) as it requires the wavefunctions of the donor and acceptor to overlap, meaning they must be in close proximity, typically within 10 Angstroms. libretexts.org The rate of Dexter energy transfer decays exponentially with the distance between the donor and acceptor. libretexts.org

A key application of this process is in the photocatalytic synthesis of complex organic molecules. For example, benzophenone has been used as a photosensitizer in the intramolecular [2+2] photochemical cycloaddition step for the synthesis of dimethyl cubane-1,4-dicarboxylate. nih.govchemrxiv.org In this reaction, the triplet excited state of benzophenone transfers its energy to a cubane (B1203433) precursor diene via a Dexter mechanism, facilitating the desired cycloaddition. nih.govchemrxiv.org The use of benzophenone as a photosensitizer in such reactions is advantageous as it is inexpensive and allows for the use of lower-energy light compared to direct photochemical methods. chemrxiv.org

The process can be visualized as the excited donor and ground-state acceptor forming a transient encounter complex, or "exciplex," where the electron exchange occurs. youtube.com This leads to the de-excitation of the donor and the simultaneous excitation of the acceptor, which then undergoes the chemical transformation. youtube.com

Benzophenone Dimethyl Ketal As a Protecting Group in Organic Synthesis

Protection of Carbonyl Functionalities

The conversion of a ketone to its corresponding benzophenone (B1666685) dimethyl ketal is an effective strategy for protection. This transformation is typically achieved through an acid-catalyzed reaction with a methanol (B129727) source. The general method for synthesizing acetals and ketals involves reacting the carbonyl compound with an alcohol, such as methanol, in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium toward the product. organic-chemistry.org

Several specific methods have been developed for the synthesis of dimethyl ketals, including those of benzophenone. A common laboratory-scale synthesis involves the acid-catalyzed reaction of the ketone with trimethyl orthoformate in methanol. cdnsciencepub.com The trimethyl orthoformate serves as both a source of the methoxy (B1213986) groups and a water scavenger, which is crucial for driving the reaction to completion. organic-chemistry.org

Research has also focused on the use of solid acid catalysts to facilitate this reaction, offering environmental and practical benefits such as easier separation and catalyst reusability. researchgate.netresearchgate.net Catalysts like K-10 montmorillonite (B579905) clay and various zeolites have been successfully used to prepare dimethyl acetals of ketones like cyclohexanone, acetophenone, and benzophenone by reacting them with methanol. researchgate.netresearchgate.net The efficiency of these catalysts can be influenced by their textural properties, such as pore size and acid strength. researchgate.netresearchgate.net Studies have shown that for sterically hindered ketones like benzophenone, the reaction is slower compared to less hindered ketones like cyclohexanone, a factor attributed to both steric hindrance and the electronic effects of the phenyl groups. researchgate.net

Table 1: Selected Methods for the Formation of Dimethyl Ketals
Carbonyl CompoundReagentsCatalystConditionsYieldReference
BenzophenoneMethanolSulfated Metal Oxides (e.g., SO42-/ZrO2)Room TemperatureHigh researchgate.net
BenzophenoneMethanolK-10 Montmorillonite ClayRefluxGood researchgate.net
BenzophenoneTrimethyl Orthoformate, MethanolAcid Catalyst-Good cdnsciencepub.com
AcetophenoneMethanolH-Y ZeoliteRefluxModerate researchgate.net
CyclohexanoneMethanolK-10 Montmorillonite ClayRoom TemperatureExcellent researchgate.net

Computational Chemistry and Modeling Studies

Theoretical Investigations of Reaction Mechanisms

The primary application of computational chemistry to benzophenone (B1666685) dimethyl ketal in readily available literature is the calculation of fundamental molecular properties. These properties are derived from its computed structure and are useful for predicting its behavior in various chemical environments.

Table 1: Computed Molecular Properties of Benzophenone Dimethyl Ketal

Property Value Source
Topological Polar Surface Area (TPSA) 18.46 Ų chemscene.com
logP (Octanol-Water Partition Coefficient) 3.1805 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 4 chemscene.com

These calculated parameters suggest a molecule with low polarity and some conformational flexibility due to the four rotatable bonds. chemscene.com The absence of hydrogen bond donors indicates it cannot act as a proton donor in hydrogen bonding interactions. chemscene.com

Quantum Chemical Calculations of Excited States

Despite the well-documented photochemistry of its parent compound, benzophenone, detailed quantum chemical calculations specifically targeting the excited states of this compound are not widely available in published research. The parent benzophenone is a cornerstone of organic photochemistry, known for its efficient intersystem crossing to the triplet state, which acts as a potent photosensitizer.

Theoretical investigations into the excited states of molecules typically involve high-level quantum mechanical calculations to determine the energies and properties of electronic states, such as singlet and triplet states, and to map the potential energy surfaces that govern photochemical reactions. While computational workflows for such calculations on aromatic molecules exist, specific findings for this compound, including its absorption spectra, excited-state geometries, and photochemical reaction pathways, remain an area with limited available data.

Environmental and Degradation Studies Excluding Specific Physical/chemical Properties or Toxicity

Degradation Pathways under Environmental Conditions

The primary environmental degradation pathway for benzophenone (B1666685) dimethyl ketal is hydrolysis. While photodegradation and biodegradation are common routes for the breakdown of organic compounds in the environment, specific studies detailing these pathways for benzophenone dimethyl ketal are not extensively available in scientific literature.

Hydrolysis

This compound, like other ketals, is susceptible to hydrolysis, particularly under acidic conditions. This chemical process involves the cleavage of the C-O bonds of the ketal functional group by a water molecule, leading to the formation of benzophenone and two molecules of methanol (B129727). datapdf.com The reaction is understood to proceed via general acid catalysis. acs.orggla.ac.uk

Computational studies on generic dimethyl ketals reveal that the hydrolysis mechanism is significantly influenced by pH. ic.ac.uk The hydronium ion (H₃O⁺) catalyzed pathway is considered the most relevant under typical environmental conditions. ic.ac.uk This acid-catalyzed route is accessible at ambient temperatures and is estimated to result in a half-life on the order of days, indicating it is a viable degradation process in aqueous environments. ic.ac.ukic.ac.uk Conversely, hydrolysis catalyzed by hydroxide (B78521) ions (OH⁻) is considered insignificant due to a much higher energy barrier for the reaction. ic.ac.uk

The mechanism for acid-catalyzed hydrolysis involves a two-stage process:

Protonation and Hemiacetal Formation : One of the methoxy (B1213986) groups is protonated by a hydronium ion. This is followed by the cleavage of the carbon-oxygen bond, releasing the first molecule of methanol and forming a hemiacetal intermediate. ic.ac.ukyoutube.compearson.com

Ketone Formation : The hemiacetal intermediate is then protonated, leading to the elimination of the second molecule of methanol to form the final, more stable ketone product, benzophenone. ic.ac.ukic.ac.uk

Detailed research findings on the hydrolysis of dimethyl ketals are summarized in the table below.

Interactive Data Table: Hydrolysis of Dimethyl Ketals

ParameterFindingSignificance for this compoundSource(s)
Primary CatalystHydronium ion (H₃O⁺)Degradation is favored in acidic environmental conditions. ic.ac.uk
Catalytic PathwayGeneral acid catalysisThe rate of hydrolysis is dependent on the concentration of acid catalysts. acs.orggla.ac.uk
Base-Catalyzed PathwayConsidered insignificant due to a high free energy barrier (34.1 kcal/mol for a generic dimethyl ketal).Hydrolysis under neutral to basic conditions (pH > 7) is expected to be very slow. ic.ac.uk
Environmental PersistenceEstimated half-life on the order of days at ambient temperatures in pure water.The compound is not expected to be highly persistent in acidic or neutral aqueous environments. ic.ac.ukic.ac.uk
Degradation ProductsA ketone and two molecules of alcohol.Yields benzophenone and methanol. datapdf.comic.ac.uk
Reaction IntermediatesA hemiacetal is formed after the loss of the first methoxy group.The mechanism involves a step-wise breakdown. ic.ac.ukyoutube.compearson.com

Photodegradation and Biodegradation

While benzophenone-based compounds are known to undergo photodegradation, specific studies on the photolytic fate of this compound are limited. nih.gov Similarly, no specific studies detailing the biodegradation of this compound by environmental microorganisms were identified in the reviewed literature.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives and Functionalizations

The benzophenone (B1666685) scaffold is a subject of intense research in medicinal chemistry due to its presence in many pharmacologically active natural products. nih.gov The versatility of the benzophenone structure allows for diverse functionalizations, leading to the development of new structural motifs with a range of biological activities. nih.gov Researchers are actively exploring methodologies to construct various benzophenone derivatives and evaluate their therapeutic potential. nih.gov

Synthetic derivatives of benzophenone have been developed with activities targeting various diseases. For instance, novel benzophenone derivatives have been identified with potent anti-HIV-1 activity in the nanomolar range. nih.gov Other research has focused on synthesizing benzophenone-thiazole derivatives that act as inhibitors of Vascular Endothelial Growth Factor (VEGF-A), a key mediator in tumor angiogenesis. nih.gov Additionally, N-cyclopropylbenzamide-benzophenone hybrids have been synthesized and evaluated as novel inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in pro-inflammatory cytokine production. nih.gov The synthesis of these derivatives often involves multi-step processes, including reactions like Friedel–Crafts acylation, Suzuki–Miyaura coupling, and amination. nih.gov These efforts highlight the ongoing drive to use the benzophenone framework to design new therapeutic agents. nih.gov

Table 1: Examples of Benzophenone Derivatives and Their Research Applications

Derivative ClassSynthetic Strategy HighlightTarget/ApplicationReference
Linker-modified BenzophenonesCross-coupling of aldehydes followed by Jones oxidation and regioselective amination.Anti-HIV-1 Inhibition nih.gov
Benzophenone-Thiazole HybridsCondensation of a benzophenone acid analogue with 2-aminothiazole (B372263) derivatives.VEGF-A Inhibition (Anti-angiogenesis) nih.gov
N-cyclopropylbenzamide-benzophenone HybridsGrignard addition, demethylation, O-alkylation, and Suzuki–Miyaura coupling.p38 MAPK Inhibition (Anti-inflammatory) nih.gov
Benzophenone-Stavudine ConjugatesCoupling of a benzophenone derivative with a stavudine (B1682478) derivative.Anticancer (HeLa, SMMC-7721, SGC-7901 cell lines) nih.gov

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

Additive manufacturing, commonly known as 3D printing, represents a transformative approach to fabricating complex three-dimensional structures. acs.org Among the various 3D printing techniques, those based on photopolymerization, such as stereolithography (SLA), are of particular importance. acs.org These processes utilize photoinitiators to absorb light and trigger the polymerization of liquid resins into solid objects layer by layer. wiley.com

Benzophenone and its derivatives are well-established Type II photoinitiators used in these photocurable resins. acs.orgwiley.comresearchgate.net Benzophenone dimethyl ketal, specifically, functions as a photoinitiator. researchgate.net Upon absorption of UV light, these molecules initiate radical polymerization of monomers and oligomers, such as acrylates and methacrylates, which are common components of 3D printing resins. wiley.comresearchgate.net The efficiency of the photopolymerization process, including the cure rate and final monomer conversion, is influenced by the concentration of the photoinitiator. researchgate.net Research in this area focuses on optimizing resin formulations to enhance build speed and the mechanical properties of the final printed parts. acs.orgresearchgate.net The development of novel photoinitiator systems, including those based on benzophenone derivatives, is crucial for advancing the capabilities of 3D printing, enabling the fabrication of everything from prototypes to functional end-user parts and biomedical devices. acs.orgwiley.com

Table 2: Role of Benzophenone Derivatives in 3D Printing

Compound/SystemFunction3D Printing TechnologyKey Research FocusReference
This compoundPhotoinitiatorPhotopolymerization-based (e.g., SLA)Studying the effect of initiator concentration on polymerization kinetics and mechanical properties of photopolymers. researchgate.net
BenzophenoneType II PhotoinitiatorStereolithography (SLA)Used in early photocurable resin formulations for SLA. acs.orgwiley.com
Benzophenone/Amine SystemsPhotoinitiator SystemRadical-based PhotopolymerizationOften avoided in mixed radical/cationic systems as amines can inhibit cationic polymerization. acs.org

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. hilarispublisher.com In the context of this compound, research is exploring more sustainable methods for its synthesis and the reactions in which it participates.

A key area of development is the use of solid acid catalysts for the synthesis of ketals. researchgate.netresearchgate.net Traditionally, ketalization reactions employ corrosive liquid acids like hydrochloric acid or sulfuric acid, which are difficult to handle and neutralize. researchgate.net Sustainable alternatives involve using solid acid catalysts such as large-pore zeolites (e.g., H-Y) and mesoporous clays (B1170129) (e.g., K-10 montmorillonite). researchgate.netresearchgate.net These materials offer advantages like high catalytic activity under mild reaction conditions, ease of separation from the reaction mixture, and the potential for recycling without significant loss of activity. researchgate.net For example, the synthesis of dimethyl ketals from ketones like benzophenone and methanol (B129727) has been successfully demonstrated using these solid acid catalysts, achieving high conversion rates. researchgate.netresearchgate.net Another green approach involves using microwave irradiation to assist the synthesis of related ketals, which can lead to high yields in significantly shorter reaction times. researchgate.net

Furthermore, sustainable practices are being applied to reactions involving benzophenone itself. The photoreduction of benzophenone to benzopinacol, a reaction that proceeds via a free radical mechanism, has been successfully carried out using ethanol (B145695) as a green solvent and sunlight as a renewable energy source, offering an alternative to less desirable solvents. hilarispublisher.com

Table 3: Sustainable Approaches in Ketal Synthesis and Related Reactions

ApproachCatalyst/ReagentReactionKey Sustainability FeatureReference
Heterogeneous CatalysisLarge-pore zeolites (H-Y), Mesoporous clays (K-10 montmorillonite)Acetal (B89532)/Ketal formation from ketones (e.g., benzophenone) and methanolRecyclable catalyst, avoids corrosive liquid acids, mild reaction conditions. researchgate.netresearchgate.net
Microwave-Assisted Synthesisp-Toluenesulfonic acid (PTSA)Synthesis of benzophenone ethylene (B1197577) ketalsReduced reaction times, high conversion and yields. researchgate.net
Green Solvents & Energy SourceEthanol (solvent), Sunlight (UV radiation)Photoreduction of benzophenone to benzopinacolUse of a renewable, biodegradable solvent and a free, inexhaustible energy source. hilarispublisher.com

Q & A

Q. What experimental parameters are critical for synthesizing BDK via acid-catalyzed methods?

BDK is synthesized through acid-catalyzed reactions, such as the condensation of benzophenone with methanol derivatives. Key parameters include:

  • Catalyst selection : p-Toluenesulfonic acid (CSA) is commonly used due to its efficiency in promoting ketal formation .
  • Solvent choice : Benzene or toluene is preferred for their inertness and ability to stabilize intermediates .
  • Molar ratios : A 2:1 molar excess of benzophenone dimethyl ketal relative to reactants ensures complete conversion .
  • Reaction monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) can track reaction progress.

Q. How can researchers characterize BDK’s purity and structural integrity?

  • Melting point analysis : BDK’s reported melting point range is 67–70°C; deviations indicate impurities .
  • Spectroscopic techniques :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons) confirm structure .
    • FTIR : Absorbance at ~1,680 cm⁻¹ (C=O stretch) and ~1,100 cm⁻¹ (C-O-C ether linkage) .
  • HPLC : Quantifies purity by separating BDK from byproducts like unreacted benzophenone .

Q. What are the optimal storage conditions to prevent BDK degradation?

  • Temperature : Store at 2–8°C to minimize thermal decomposition .
  • Light sensitivity : Use amber glassware or opaque containers to avoid photolytic cleavage of the ketal group .
  • pH stability : Avoid acidic environments (pH < 5), which hydrolyze BDK to benzophenone and methanol .

Advanced Research Questions

Q. How does BDK’s photochemical mechanism enhance UV-curing efficiency compared to other photoinitiators?

BDK generates benzoyl and ketyl radicals upon UV exposure, initiating polymerization via hydrogen abstraction or monomer activation. Advantages over alternatives include:

  • Shelf life : Unlike benzoin ethers, BDK formulations resist premature gelation due to slower thermal radical generation .
  • Through-cure capability : Its high extinction coefficient (ε ~200 L/mol·cm) enables deeper penetration in thick coatings .
  • Comparative studies : FTIR real-time monitoring shows BDK achieves >95% monomer conversion in acrylate systems within 30 seconds under 365 nm UV .

Q. What methodologies resolve contradictions in BDK’s reported reactivity under varying pH conditions?

Conflicting data on BDK’s stability in acidic/alkaline media can be addressed by:

  • Controlled hydrolysis experiments :
    • Expose BDK to buffered solutions (pH 3–10) and quantify benzophenone release via GC-MS .
    • Kinetic studies reveal pseudo-first-order degradation at pH < 5, with activation energy ~45 kJ/mol .
  • Surface plasmon resonance (SPR) : Monitor real-time changes in refractive index during hydrolysis to correlate degradation rates with pH .

Q. How can BDK’s role in nanoparticle synthesis be optimized for size-controlled Ag nanoparticle production?

BDK acts as a photosensitizer in Ag⁺ reduction:

  • Mechanistic insights : UV-irradiated BDK generates ketyl radicals (•C(CH₃)₂O⁻), reducing Ag⁺ to Ag⁰ nuclei. Excess BDK (>2 equiv.) suppresses Ostwald ripening, yielding smaller nanoparticles (10–20 nm) .
  • Light intensity modulation : Higher UV flux (e.g., 100 mW/cm²) accelerates radical generation but risks photodegradation; pulsed laser systems improve monodispersity .

Q. What analytical strategies differentiate BDK degradation pathways in environmental matrices?

  • LC-QTOF-MS : Identifies degradation products like benzophenone and methoxybenzaldehyde via exact mass matching .
  • Isotope labeling : Use ¹³C-labeled BDK to trace carbon flow in aqueous photolysis studies .
  • Ecotoxicity assays : Daphnia magna acute toxicity tests show BDK’s LC₅₀ = 12 mg/L, highlighting ecological risks of unmanaged degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzophenone dimethyl ketal
Reactant of Route 2
Benzophenone dimethyl ketal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.